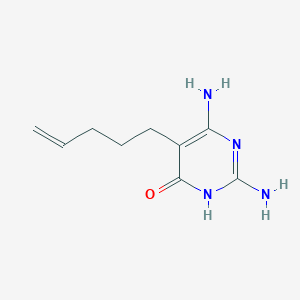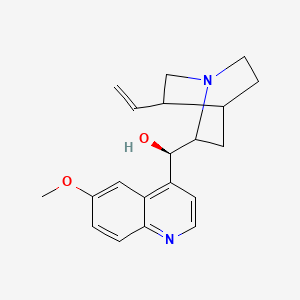![molecular formula C7H7ClN4 B12909016 5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine CAS No. 89099-78-5](/img/structure/B12909016.png)
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations . One common method includes the reaction of 2-aminopyrimidine with chloroacetaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to streamline the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the reduced amine.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.
Aplicaciones Científicas De Investigación
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and interfere with DNA synthesis, leading to its antimicrobial and anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-N-ethylimidazo[1,2-a]pyrimidin-7-amine
- 5-Chloro-N-pentylimidazo[1,2-a]pyrimidin-7-amine
- 7-Methylimidazo[1,2-a]pyridine
Uniqueness
5-Chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine and methyl groups contribute to its reactivity and potential biological activities, making it a valuable compound in various fields of research .
Propiedades
Número CAS |
89099-78-5 |
|---|---|
Fórmula molecular |
C7H7ClN4 |
Peso molecular |
182.61 g/mol |
Nombre IUPAC |
5-chloro-N-methylimidazo[1,2-a]pyrimidin-7-amine |
InChI |
InChI=1S/C7H7ClN4/c1-9-6-4-5(8)12-3-2-10-7(12)11-6/h2-4H,1H3,(H,9,10,11) |
Clave InChI |
WVPFCCMENBUURJ-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NC2=NC=CN2C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-amino-3-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methylsulfanyl]propyl]-hydroxy-oxophosphanium](/img/structure/B12908952.png)
![1-Methylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12908953.png)







![3-[(dibutylamino)methyl]-7-methoxy-2-methyl-1H-quinolin-4-one](/img/structure/B12909004.png)
![N-[2-(Morpholin-4-yl)ethyl]-2-[(quinolin-8-yl)oxy]acetamide](/img/structure/B12909008.png)
![N,N'-([1,2,5]Oxadiazolo[3,4-d]pyrimidine-5,7-diyl)dibenzamide](/img/structure/B12909011.png)
